4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide
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Overview
Description
4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a morpholine moiety, and an amide group. Its molecular formula is C13H21N5O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Introduction of the propyl group: The pyrazole intermediate can be alkylated using a propyl halide in the presence of a base such as potassium carbonate.
Attachment of the morpholine moiety: This step involves the reaction of the propylpyrazole intermediate with a morpholine derivative, often under reflux conditions in a suitable solvent like ethanol.
Formation of the amide group: The final step is the coupling of the morpholinylpropylpyrazole intermediate with an appropriate carboxylic acid derivative, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The morpholine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyrazole derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(3-morpholin-4-ylpropyl)benzenesulfonamide
- 4-amino-N-(3-morpholin-4-ylpropyl)benzamide
Uniqueness
4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Compared to similar compounds, it offers a distinct set of chemical properties and reactivity, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
4-amino-N-(3-morpholin-4-ylpropyl)-1-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N5O2/c1-2-5-19-11-12(15)13(17-19)14(20)16-4-3-6-18-7-9-21-10-8-18/h11H,2-10,15H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVUFNGWYCRKNMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C(=O)NCCCN2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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